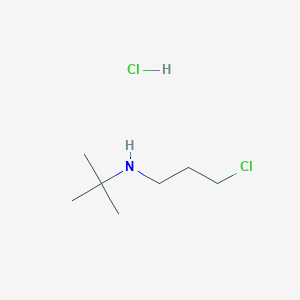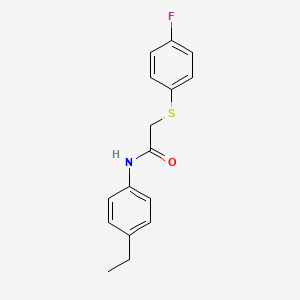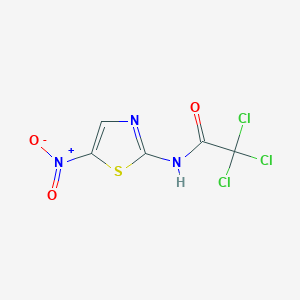
Butyric acid, 4-ethylthio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Its chemical formula is C6H13NO2S, and its molecular weight is 163.24 g/mol . L-ethionine interferes with normal DNA methylation and other methylation pathways. While it induces pancreatic toxicity and liver cancer, it has also been shown to synergistically block the growth and metastasis of methionine-dependent tumors in animal studies .
Méthodes De Préparation
Synthetic Routes:: L-ethionine can be synthesized through various routes. One common method involves the reaction of ethyl mercaptan (C2H5SH) with 2-bromoacetic acid (BrCH2COOH) to yield L-ethionine . The reaction proceeds as follows:
C2H5SH+BrCH2COOH→L-ethionine
Industrial Production:: Industrial production methods typically involve fermentation processes using microbial strains capable of producing L-ethionine. These strains are engineered to enhance yield and efficiency.
Analyse Des Réactions Chimiques
L-ethionine undergoes several types of reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thioether group can yield the corresponding alcohol.
Substitution: The thioether sulfur can participate in substitution reactions. Common reagents and conditions vary depending on the specific reaction. Major products include sulfoxides, sulfones, and substituted derivatives.
Applications De Recherche Scientifique
L-ethionine finds applications in various fields:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its effects on DNA methylation and cellular processes.
Medicine: Investigated for its potential in cancer therapy due to its impact on methionine-dependent tumors.
Industry: Employed in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
L-ethionine’s mechanism of action involves disrupting methylation pathways. It interferes with DNA methylation and other cellular processes, leading to altered gene expression and cellular function.
Comparaison Avec Des Composés Similaires
L-ethionine is unique due to its sulfur-containing side chain. Similar compounds include methionine (its natural counterpart) and other sulfur-containing amino acids like cysteine and homocysteine.
Propriétés
Numéro CAS |
71057-15-3 |
|---|---|
Formule moléculaire |
C6H12O2S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
4-ethylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) |
Clé InChI |
DBNZPPFTPCELJG-UHFFFAOYSA-N |
SMILES canonique |
CCSCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)



![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)


![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)
